Erythromycin thiocyanate

Descripción general

Descripción

Este compuesto es conocido por su actividad antibacteriana de amplio espectro, haciéndolo efectivo contra una variedad de bacterias gram-positivas y gram-negativas . El tiocianato de eritromicina se utiliza a menudo como intermedio en la síntesis de otros antibióticos macrólidos como la azitromicina y la claritromicina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del tiocianato de eritromicina típicamente involucra los siguientes pasos :

Lavado: El producto de tiocianato de eritromicina crudo se lava con agua purificada a 40-60°C.

Disolución: El producto lavado se disuelve en acetona a 38-48°C, con un volumen de acetona de 1 a 4 veces el del producto crudo.

Ajuste de pH: El pH se ajusta a 9.0-10.5 utilizando una solución alcalina.

Separación de Fases: La solución se lava con cloruro de sodio saturado, y la fase acuosa se descarta.

Adición de Tiocianato: Se añade tiocianato a la solución de acetona, seguido de acidificación, cristalización, filtración, lavado con agua purificada y secado para obtener el producto final de tiocianato de eritromicina.

Métodos de Producción Industrial: En entornos industriales, el tiocianato de eritromicina se produce utilizando procesos de fermentación a gran escala que implican Saccharopolyspora erythraea. El caldo de fermentación se procesa para extraer eritromicina, que luego se convierte en tiocianato de eritromicina a través de los pasos mencionados anteriormente .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tiocianato de eritromicina experimenta diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: Comúnmente con iones tiocianato para formar tiocianato de eritromicina.

Hidrólisis: En condiciones ácidas, el tiocianato de eritromicina puede hidrolizarse para formar eritromicina y ácido tiociánico.

Reactivos y Condiciones Comunes:

Acetona: Utilizada como solvente en el paso de disolución.

Cloruro de Sodio: Utilizado para la separación de fases.

Sales de Tiocianato: Utilizadas para el paso de adición de tiocianato.

Productos Principales:

Tiocianato de Eritromicina: El producto principal formado a partir de la reacción de eritromicina con tiocianato.

Aplicaciones Científicas De Investigación

El tiocianato de eritromicina tiene una amplia gama de aplicaciones en investigación científica, incluyendo :

Química: Utilizado como intermedio en la síntesis de otros antibióticos macrólidos.

Biología: Estudiado por sus propiedades antibacterianas y su papel en la inhibición de la síntesis de proteínas en las bacterias.

Medicina: Utilizado en el desarrollo de antibióticos para tratar infecciones bacterianas, especialmente en pacientes alérgicos a la penicilina.

Industria: Empleado en la producción a gran escala de derivados de eritromicina como la azitromicina y la claritromicina.

Mecanismo De Acción

El tiocianato de eritromicina ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias susceptibles. Se une a la molécula de ARN ribosómico 23S en la subunidad 50S de los ribosomas bacterianos, impidiendo la translocación de aminoácidos durante la traducción y el ensamblaje de proteínas . Esta inhibición de la síntesis de proteínas conduce finalmente al efecto bacteriostático del tiocianato de eritromicina .

Comparación Con Compuestos Similares

El tiocianato de eritromicina es parte del grupo de antibióticos macrólidos, que incluye compuestos similares como :

Azitromicina: Conocida por su mayor estabilidad ácida y una vida media más larga en comparación con la eritromicina.

Claritromicina: Tiene una mayor actividad antibacteriana y mejores propiedades farmacocinéticas.

Roxitromicina: Similar a la eritromicina pero con mejor biodisponibilidad oral y menos efectos secundarios gastrointestinales.

Singularidad: El tiocianato de eritromicina es único debido a su uso específico como intermedio en la síntesis de otros antibióticos macrólidos. Su capacidad de experimentar diversas reacciones químicas lo convierte en un compuesto valioso en la industria farmacéutica .

Actividad Biológica

Erythromycin thiocyanate is a macrolide antibiotic derived from the fermentation of the actinomycete Streptomyces erythreus. It is known for its broad-spectrum antimicrobial activity, particularly against various bacterial strains. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different pathogens, resistance patterns, and relevant case studies.

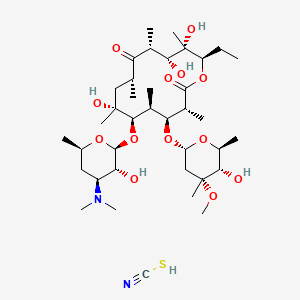

- Chemical Formula : C₃₈H₆₈N₂O₁₃S

- CAS Number : 7704-67-8

- Molecular Weight : 793.02 g/mol

- IUPAC Name : (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione; sulfanylformonitrile.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking peptide bond formation and thereby preventing the growth and replication of bacterial cells. This mechanism is similar to that of other macrolide antibiotics.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against gram-positive and some gram-negative bacteria. |

| Antiviral | Exhibits activity against certain viruses (e.g., influenza). |

| Immunomodulatory | Influences inflammatory responses and immune cell function. |

Antimicrobial Spectrum

This compound has demonstrated efficacy against a variety of pathogens:

Gram-positive Bacteria

- Staphylococcus aureus

- Streptococcus pneumoniae

Gram-negative Bacteria

- Escherichia coli

- Klebsiella pneumoniae

Case Study Insights

In a retrospective study analyzing antibiotic resistance patterns in Uganda from January 2016 to December 2018 involving 3,092 microbiology records:

- High resistance rates were observed among common pathogens such as E. coli and K. pneumoniae, with significant resistance to erythromycin noted (Byarugaba et al., 2011a) .

Another study focusing on livestock highlighted that 35% of Enterococci and 46% of E. coli isolates from food-producing animals were resistant to erythromycin .

Resistance Patterns

Despite its effectiveness, the emergence of resistance to this compound poses challenges in clinical settings:

- Resistance mechanisms include methylation of adenine residues in rRNA and efflux pump activity.

- A notable increase in multi-drug resistant strains has been documented in various studies across different regions .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Inhibition of mRNA Splicing : It has been shown to inhibit mammalian mRNA splicing processes .

- Impact on Cell Cycle : Studies indicate potential effects on cell cycle regulation and apoptosis pathways in certain cancer cell lines .

- Inflammatory Response Modulation : this compound also influences inflammatory pathways such as NF-kB and MAPK/ERK signaling .

Table: Summary of Research Findings

Propiedades

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRTEYLDPNZHR-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858755 | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-67-8 | |

| Record name | Erythromycin thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.